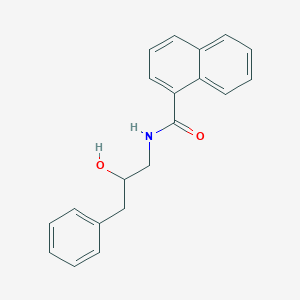

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-17(13-15-7-2-1-3-8-15)14-21-20(23)19-12-6-10-16-9-4-5-11-18(16)19/h1-12,17,22H,13-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHSGWYNPTVZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of 1-naphthoyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process can be optimized by using high-performance liquid chromatography (HPLC) or other advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form a carbonyl group using agents like potassium permanganate.

- Reduction : The carbonyl group can be reduced to a hydroxyl group using sodium borohydride.

- Substitution : The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions enable the synthesis of derivatives with tailored properties for specific applications in research and industry.

2. Biological Activity

This compound has been investigated for its potential biological activities, including:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting histone deacetylases (HDACs), leading to apoptosis in cancer cells. Studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines.

- Anti-inflammatory Activity : Research suggests that naphthalene derivatives can inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.

3. Medicine

The compound is being explored for therapeutic applications in drug development. Its ability to modulate key cellular pathways makes it a candidate for treating conditions such as cancer and inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It potentially alters the expression of cyclins and cyclin-dependent kinases (CDKs), affecting cell cycle progression.

Case Studies

Case Study 1: Anticancer Activity

A study on xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Effects

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound showed marked decreases in joint inflammation and pain scores over an eight-week period, suggesting its utility in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and naphthalene rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide

Key Differences :

- Substituent : The bromophenyl group replaces the hydroxy-phenylpropyl side chain in the target compound.

- Position : The hydroxy group is attached to the naphthalene ring (position 1) rather than the side chain.

- Molecular Weight: 342.19 g/mol (vs. ~319.36 g/mol for the target compound, estimated based on formula C₂₀H₁₉NO₂).

Implications :

- The absence of a hydroxy group on the side chain may limit hydrogen-bonding interactions compared to the target compound.

Structural Analog: N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]

Key Differences :

- Symmetry : A bis-carboxamide structure with a central phenylene linker.

- Functional Groups : Incorporates azo (-N=N-) and dichlorophenyl groups.

Implications :

Structural Analog: 3,4-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Key Differences :

- Backbone : Benzamide instead of naphthalenecarboxamide.

- Substituents : Dimethoxy and tetrahydrofuran groups replace the hydroxy-phenylpropyl chain.

Implications :

- Methoxy groups enhance solubility in organic solvents but reduce polarity compared to the hydroxy group in the target compound.

Data Table: Comparative Analysis

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide | Naphthalene | 2-hydroxy-3-phenylpropyl | ~319.36 | Medicinal chemistry, materials |

| N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide | Naphthalene | 3-bromophenyl, hydroxy (position 1) | 342.19 | Halogenated pharmaceuticals |

| N,N'-Phenylene-1,4-bis[...]carboxamide (azo derivative) | Naphthalene (bis) | Azo, dichlorophenyl | ~800–850 (estimated) | Industrial dyes, pigments |

| 3,4-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide | Benzamide | Dimethoxy, tetrahydrofuran | ~279.31 | Neurological drug candidates |

Research Findings and Trends

- Bioactivity : Hydroxy-substituted carboxamides (e.g., the target compound) show higher affinity for enzymes like kinases or proteases due to hydrogen-bonding capabilities.

- Stability : Halogenated analogs (e.g., bromophenyl derivative) exhibit greater thermal stability but lower biodegradability .

- Synthetic Utility : Azo-containing derivatives are prioritized in dye industries, while simpler carboxamides are explored in drug discovery .

Limitations and Knowledge Gaps

- Direct experimental data (e.g., solubility, toxicity) for this compound are unavailable in public databases.

- Comparative studies require further synthesis and characterization of analogs to validate inferred trends.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide, and what critical reaction conditions ensure high yield?

Methodological Answer: The compound can be synthesized via condensation between naphthalene-1-carboxylic acid derivatives and 2-hydroxy-3-phenylpropylamine. Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are typically used in anhydrous conditions with a base (e.g., DMAP) to catalyze amide bond formation. Reaction temperatures should be maintained between 0–25°C to prevent side reactions. Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) and recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the naphthalene backbone (aromatic protons at δ 7.2–8.5 ppm) and the hydroxypropylphenyl moiety (CH₂ groups at δ 1.8–3.5 ppm).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) validate functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., ~349.4 g/mol) confirm molecular formula consistency .

Q. How should researchers design toxicity screening protocols for this compound in mammalian models?

Methodological Answer: Follow OECD guidelines for acute oral toxicity (e.g., OECD 423) using rodents. Dose ranges should span 50–2000 mg/kg, with monitoring for systemic effects (hepatic, renal, respiratory) over 14 days. Histopathological analysis of liver/kidney tissues and serum biomarkers (ALT, creatinine) are critical. Include controls for solvent interactions (e.g., DMSO) and ensure compliance with ethical review boards .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Dose-Response Alignment : Reconcile in vitro IC₅₀ values with in vivo pharmacokinetic data (e.g., bioavailability, tissue distribution) using PBPK modeling.

- Metabolite Profiling : Use LC-MS/MS to identify active/toxic metabolites that may explain discrepancies.

- Species-Specific Sensitivity : Compare cytochrome P450 isoform activity (e.g., CYP3A4 in humans vs. CYP2E1 in rodents) to adjust interspecies extrapolation models .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2, EGFR). Validate with MD simulations (GROMACS) to assess stability.

- QSAR Models : Train models on PubChem datasets to predict ADMET properties. Key descriptors include logP (lipophilicity), polar surface area, and H-bond donors/acceptors .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.

- Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK, PI3K/AKT).

- Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2) followed by rescue experiments .

Data Analysis & Validation

Q. How should researchers statistically analyze dose-dependent cytotoxicity data to determine significance thresholds?

Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Include Hill slope analysis to assess cooperativity in dose-response curves. Report 95% confidence intervals and p-values <0.05 .

Q. What validation protocols ensure reproducibility in synthetic batches?

Methodological Answer:

- Batch-to-Batch Consistency : Compare NMR spectra (≥95% purity) and HPLC retention times (±0.1 min).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis.

- Third-Party Verification : Cross-validate synthetic routes and analytical data via independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.